molecular formula C13H18INO2 B13571221 4-Iodophenylalanine tert-butyl ester

4-Iodophenylalanine tert-butyl ester

Cat. No.: B13571221
M. Wt: 347.19 g/mol
InChI Key: UQKKBAIPAARVFX-NSHDSACASA-N
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Description

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is a chemical compound that features a tert-butyl ester group, an amino group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative and an iodophenyl compound.

    Protection of Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino acid derivative is then coupled with the iodophenyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the protecting group to yield the desired product.

Industrial Production Methods

Industrial production of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The iodophenyl group plays a crucial role in these interactions, facilitating binding through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-amino-3-(4-bromophenyl)propanoate
  • tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
  • tert-Butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Uniqueness

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its brominated, chlorinated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1

InChI Key

UQKKBAIPAARVFX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)N

Origin of Product

United States

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